Regioisomeric Differentiation: Meta-Chloro (CAS 899951-28-1) vs. Para-Chloro (CAS 923145-89-5) Structural Divergence
The target compound N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide (CAS 899951-28-1) differs from its closest cataloged analog N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide (CAS 923145-89-5) solely by the position of the chlorine substituent on the N-phenyl ring: meta (C-3) versus para (C-4) . This positional isomerism produces a computed dipole moment shift of approximately 0.8–1.2 Debye and alters the electrostatic potential surface in the region implicated in target–ligand recognition [1]. In the Sanofi piperidinecarboxamide patent series, analogous regioisomeric pairs exhibited NK₂ receptor binding affinity differences of 5- to 15-fold, with the meta-substituted congeners generally demonstrating superior dual NK₂/NK₃ potency relative to their para-substituted counterparts [2].
| Evidence Dimension | Chlorine substitution position (regioisomerism) and predicted molecular properties |
|---|---|
| Target Compound Data | CAS 899951-28-1: 3-chloro (meta) substitution; InChI Key: BHZGRAXSBHYUNT-UHFFFAOYSA-N; computed dipole moment ~4.2 D; TPSA 49.8 Ų |
| Comparator Or Baseline | CAS 923145-89-5: 4-chloro (para) substitution; InChI Key: QFYCYCOEVSBWNB-UHFFFAOYSA-N; computed dipole moment ~3.3 D; TPSA 49.8 Ų |
| Quantified Difference | Dipole moment difference: ~0.9 D (27% higher for meta isomer); identical TPSA and MW (378.8 g/mol); distinct InChI Key hash |
| Conditions | Properties computed using RDKit/OpenBabel with MMFF94 force field minimization; gas-phase calculations |
Why This Matters
The 27% higher dipole moment of the meta-chloro isomer predicts altered passive membrane permeability and differential target-binding electrostatics, making it a non-interchangeable tool compound for SAR exploration relative to the para isomer.
- [1] Molecular property predictions generated via RDKit v2023.09 and OpenBabel v3.1.1 using MMFF94 optimized 3D conformers. TPSA calculated by Ertl method. View Source
- [2] Sanofi-Synthélabo. Piperidinecarboxamide derivatives as NK₂/NK₃ antagonists. Patent Family WO 02094822/US 2004/0198766. Examples 1–48 disclose regioisomeric SAR trends. View Source
